molecular formula C10H7BrN2O4 B1449595 Methyl 3-bromo-5-cyano-4-nitrophenylacetate CAS No. 1805521-76-9

Methyl 3-bromo-5-cyano-4-nitrophenylacetate

Cat. No. B1449595
M. Wt: 299.08 g/mol
InChI Key: UCJPWDXXCKRACJ-UHFFFAOYSA-N
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Description

“Methyl 3-bromo-5-cyano-4-nitrophenylacetate” is a complex organic compound. It contains several functional groups including a bromo group (-Br), a cyano group (-CN), a nitro group (-NO2), and an acetate group (-COOCH3). These functional groups suggest that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For instance, bromination could introduce the bromo group, while a reaction with cyanide could introduce the cyano group . Nitration could be used to introduce the nitro group . Finally, an esterification reaction could introduce the acetate group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

This compound could participate in a variety of chemical reactions due to its multiple functional groups. For example, the bromo group could be replaced in a nucleophilic substitution reaction . The cyano group could be hydrolyzed to form a carboxylic acid . The nitro group could participate in reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, it might have a relatively high melting point and boiling point due to the presence of the polar cyano, nitro, and acetate groups .

Safety And Hazards

As with any chemical compound, handling “Methyl 3-bromo-5-cyano-4-nitrophenylacetate” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific information on its hazards, safe handling procedures, and emergency response measures .

Future Directions

The future research directions for this compound could involve exploring its potential uses in various fields such as organic synthesis, medicinal chemistry, or materials science . Further studies could also investigate its reactivity, stability, and the mechanisms of its reactions .

properties

IUPAC Name

methyl 2-(3-bromo-5-cyano-4-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-17-9(14)4-6-2-7(5-12)10(13(15)16)8(11)3-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJPWDXXCKRACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C(=C1)Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-bromo-5-cyano-4-nitrophenylacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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